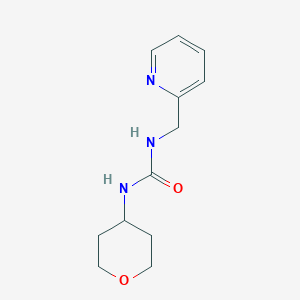

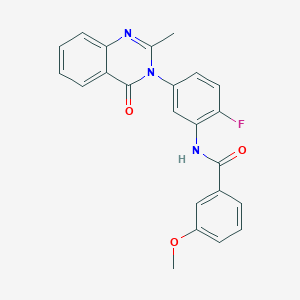

1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“pyridin-2-yl(tetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H13NO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, melting point, and density, are not specified in the sources I found .科学的研究の応用

Substituent Effects on Molecular Binding

Substituent Effects on Pyrid-2-yl Ureas Toward Intramolecular Hydrogen Bonding and Cytosine Complexation Research has shown that substituent effects on pyrid-2-yl ureas influence their conformational isomers and their ability to bind cytosine. These effects have implications for the design of molecules with specific binding affinities and molecular recognition properties (Chia-Hui Chien et al., 2004).

Chemical Synthesis and Functionalization

Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives The lithiation process of N-(pyridin-3-ylmethyl)pivalamide and related compounds demonstrates the nuanced control over the site of lithiation, offering pathways for the synthesis of substituted derivatives. This research provides insight into regioselective synthesis techniques for complex organic molecules (Keith Smith et al., 2013).

Formation of Oligomeric and Macrocyclic Structures

Formation of Oligomeric and Macrocyclic Ureas Based on 2,6-Diaminopyridine The formation of defined cyclic trimers and tetramers from 1,3-bis-(6-amino-pyridin-2-yl)-urea demonstrates the potential of pyridin-2-yl ureas in creating complex oligomeric and macrocyclic structures, which are of interest for developing new materials and understanding molecular self-assembly mechanisms (A. Gube et al., 2012).

Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas

Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas Research into the binding of carboxylic acids by fluorescent pyrid-2-yl ureas has uncovered mechanisms by which these compounds can serve as sensors for organic acids. This application is critical for the development of chemical sensors and probes for analytical applications (L. Jordan et al., 2010).

Safety and Hazards

特性

IUPAC Name |

1-(oxan-4-yl)-3-(pyridin-2-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c16-12(15-10-4-7-17-8-5-10)14-9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVVFCXKMLMOBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2392684.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)

![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)

![N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/no-structure.png)

![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)

![N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392703.png)